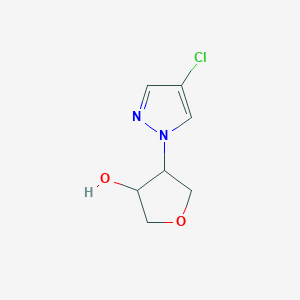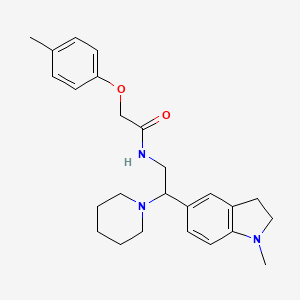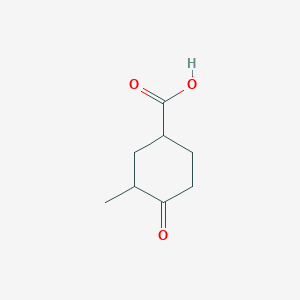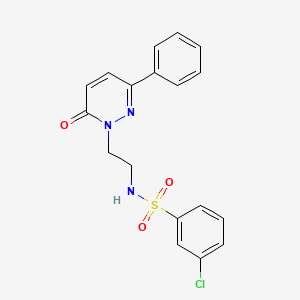![molecular formula C12H17N3O3S B2805818 (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1396717-68-2](/img/structure/B2805818.png)
(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C12H17N3O3S and its molecular weight is 283.35. The purity is usually 95%.
BenchChem offers high-quality (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photochemical Transformations and Synthesis of β-lactams
Compounds with azaspiro structures have been studied for their unique photochemical properties. A study by Marubayashi et al. (1992) described a novel photochemical transformation of a related compound that resulted in the production of four β-lactam compounds. This indicates the potential utility of azaspiro compounds in synthesizing new lactam-based molecules, which are crucial frameworks in many pharmaceutical drugs (Marubayashi et al., 1992).
Anticoronavirus and Antitumoral Activity
Research by Jilloju et al. (2021) explored derivatives of thiadiazole for their in vitro anticoronavirus and antitumoral activities. The study shows that structural variations on the thiadiazole moiety can influence biological properties, leading to compounds with potential antiviral and antitumoral activities. This suggests that modifications of the thiadiazole group in the queried compound could yield valuable therapeutic agents (Jilloju et al., 2021).
Spirocyclic and Heterocyclic Synthesis
Gurry et al. (2015) described the synthesis of a spirocyclic oxetane-fused benzimidazole, highlighting the versatility of spirocyclic structures in creating complex heterocyclic compounds. This research underlines the potential of spirocyclic compounds, similar to the core structure of the queried molecule, in generating diverse and biologically active molecules (Gurry et al., 2015).
Molecular Aggregation and Spectroscopic Studies
A study on molecular aggregation effects by Matwijczuk et al. (2016) investigated compounds with thiadiazolyl benzene diol structures. Spectroscopic analysis revealed the impact of concentration and solvent on molecular aggregation, which is critical for understanding the physical chemistry of complex molecules and their interactions. This research suggests potential applications in material science and photophysics (Matwijczuk et al., 2016).
Antipsychotic Activity
Research on novel central nervous system depressants by Butler et al. (1984) indicated that compounds with pyrazolyl arylmethanones demonstrate central nervous system depressant activity, potential anticonvulsant properties, and a low order of acute toxicity. This points to the possible use of compounds with similar functional groups in developing new treatments for neurological disorders (Butler et al., 1984).
Propriétés
IUPAC Name |
(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-(4-methylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-8-9(19-14-13-8)10(16)15-4-12(5-15)6-17-11(2,3)18-7-12/h4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOXNLAAZPPZEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CC3(C2)COC(OC3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-Chloropropanoylamino)methyl]-N,N-dimethyloxolane-2-carboxamide](/img/structure/B2805735.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine hydrochloride](/img/no-structure.png)
![6-hexyl-7-hydroxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2805738.png)
![2,5,7-Triazaspiro[3.5]nonan-6-one;hydrochloride](/img/structure/B2805739.png)
![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide](/img/structure/B2805740.png)

![N-(3-methoxybenzyl)-2-[(6-methyl-7-oxo-2-pyrrolidin-1-yl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)thio]acetamide](/img/structure/B2805742.png)



![6-Cyclopropyl-4-[4-(3,3-dimethyl-4-oxoazetidin-2-yl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2805753.png)
![1-(4-Bromophenyl)sulfonyl-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2805755.png)
![(2Z)-6-bromo-2-[(4-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2805757.png)
![2-cyclopropyl-1H-benzo[d]imidazol-6-amine hydrochloride](/img/structure/B2805758.png)